(r)-4-Phenyl-3-butyn-2-ol
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Overview
Description
®-4-Phenyl-3-butyn-2-ol is an organic compound with the molecular formula C10H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of significant interest in organic chemistry due to its unique structure, which includes a phenyl group, a hydroxyl group, and a triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Phenyl-3-butyn-2-ol typically involves the use of propargyl alcohol and phenylacetylene as starting materials. One common method is the addition of phenylacetylene to propargyl alcohol in the presence of a base such as sodium amide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of ®-4-Phenyl-3-butyn-2-ol may involve catalytic hydrogenation of phenylacetylene in the presence of a chiral catalyst. This method ensures high enantioselectivity, producing the desired ®-enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Phenyl-3-butyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 4-Phenyl-3-butyn-2-one.
Reduction: 4-Phenyl-3-butene-2-ol or 4-Phenylbutan-2-ol.
Substitution: 4-Phenyl-3-butyn-2-chloride.
Scientific Research Applications
®-4-Phenyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-Phenyl-3-butyn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. The triple bond provides a site for further chemical modifications, allowing the compound to participate in a wide range of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-butyn-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
4-Phenyl-3-butene-2-ol: Similar structure but with a double bond instead of a triple bond.
4-Phenylbutan-2-ol: Similar structure but with a single bond instead of a triple bond.
Uniqueness
®-4-Phenyl-3-butyn-2-ol is unique due to its chiral nature and the presence of both a hydroxyl group and a triple bond. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
CAS No. |
73922-81-3 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2R)-4-phenylbut-3-yn-2-ol |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3/t9-/m1/s1 |
InChI Key |
JYOZFNMFSVAZAW-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C#CC1=CC=CC=C1)O |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
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